1,1'-Hexane-1,6-diylbis[3-(4-bromo-2,6-dimethylphenyl)urea]
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Overview
Description
N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA is a synthetic organic compound characterized by the presence of bromine and dimethyl groups attached to aniline and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA typically involves the following steps:
Preparation of 4-Bromo-2,6-dimethylaniline: This intermediate can be synthesized by bromination of 2,6-dimethylaniline using bromine in the presence of a suitable solvent like chloroform.
Formation of the Urea Derivative: The 4-bromo-2,6-dimethylaniline is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with hexamethylene diamine to yield the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromine oxides.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Bromine oxides and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylaniline: A precursor in the synthesis of the target compound.
N,N-Dimethyl-4-bromoaniline: Another brominated aniline derivative with similar properties.
4-Bromo-2,6-dimethylphenyl isocyanate: An intermediate in the synthesis of the target compound.
Uniqueness
N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual bromine and dimethyl substitutions make it a versatile compound for various applications.
Properties
Molecular Formula |
C24H32Br2N4O2 |
---|---|
Molecular Weight |
568.3 g/mol |
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)-3-[6-[(4-bromo-2,6-dimethylphenyl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C24H32Br2N4O2/c1-15-11-19(25)12-16(2)21(15)29-23(31)27-9-7-5-6-8-10-28-24(32)30-22-17(3)13-20(26)14-18(22)4/h11-14H,5-10H2,1-4H3,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
IMDTXOONWYUMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)NCCCCCCNC(=O)NC2=C(C=C(C=C2C)Br)C)C)Br |
Origin of Product |
United States |
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